molecular formula C22H21N3OS2 B11426904 3-(3-methylphenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(3-methylphenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11426904
M. Wt: 407.6 g/mol
InChI Key: KIJOECKRFMYNSC-UHFFFAOYSA-N
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Description

  • This compound, also known as 2-(4-methylsulfonylphenyl)ethylamine , falls within the category of organic compounds.
  • Its chemical formula is C₉H₁₃NO₂S , and it has a molecular weight of 199.27 g/mol .
  • Physically, it appears as a colorless to pale yellow liquid .
  • Notably, it contains both a sulfonamide functional group and an aromatic amine functional group.
  • It is volatile, soluble in water, and readily dissolves in most organic solvents.
  • Preparation Methods

    • The synthesis of 2-(4-methylsulfonylphenyl)ethylamine typically involves the reaction of benzylamine with thionyl chloride (SOCl₂).
    • Here are the specific steps:
      • At low temperatures, slowly add benzylamine to thionyl chloride.
      • Gradually raise the reaction temperature to room temperature while stirring.
      • After a period of reaction at room temperature, wash the reaction mixture with cold water to remove excess thionyl chloride.
      • Purify the product by alcohol washing to remove impurities.
      • Finally, obtain the target compound through vacuum distillation.
  • Chemical Reactions Analysis

      Reactions: 2-(4-methylsulfonylphenyl)ethylamine can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Used as a photoinitiator in light-curing reactions for photosensitive resins.

      Biology and Medicine: Investigated for potential biological activities, but further research is needed.

      Industry: Its applications extend to various fields due to its unique structure.

  • Mechanism of Action

    • The exact mechanism by which 2-(4-methylsulfonylphenyl)ethylamine exerts its effects remains an area of study.
    • It likely interacts with specific molecular targets or pathways, but these details require further exploration.
  • Comparison with Similar Compounds

      Uniqueness: Highlighting its distinctiveness compared to similar compounds would require a comprehensive analysis of related structures.

      Similar Compounds: While I don’t have a specific list, related compounds may include other sulfonamides or aromatic amines.

    Properties

    Molecular Formula

    C22H21N3OS2

    Molecular Weight

    407.6 g/mol

    IUPAC Name

    3-(3-methylphenyl)-8-(4-methylsulfanylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

    InChI

    InChI=1S/C22H21N3OS2/c1-15-4-3-5-17(10-15)24-13-25-21(26)11-19(20(12-23)22(25)28-14-24)16-6-8-18(27-2)9-7-16/h3-10,19H,11,13-14H2,1-2H3

    InChI Key

    KIJOECKRFMYNSC-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=CC=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=C(C=C4)SC

    Origin of Product

    United States

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